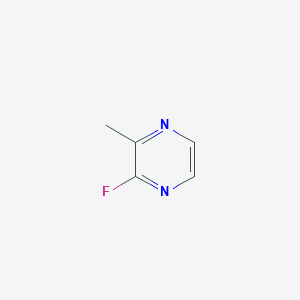

2-Fluoro-3-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-methylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKHOJOXEWKHCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 3 Methylpyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, including heterocyclic systems like 2-Fluoro-3-methylpyrazine. By analyzing various NMR-active nuclei, a comprehensive picture of the molecular connectivity and environment can be constructed.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F, ¹⁵N)

A multi-nuclear NMR approach provides a wealth of data from different perspectives within the molecule. The analysis of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei offers a complete assignment of the atoms in this compound.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyrazine (B50134) ring, along with a singlet in the aliphatic region for the methyl group protons. The aromatic protons will appear as doublets or more complex multiplets due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and fluorine atoms. The carbon atom directly bonded to the fluorine (C-2) will exhibit a large one-bond ¹³C-¹⁹F coupling constant. Other carbons will show smaller, long-range couplings to fluorine.

¹⁹F NMR: As a compound containing fluorine, ¹⁹F NMR is a critical technique for its characterization. man.ac.ukicpms.cz It provides a direct probe of the fluorine's chemical environment. nih.gov The spectrum for this compound would show a single resonance, which would be split into a multiplet due to couplings with the neighboring aromatic proton (³JHF) and potentially longer-range couplings to the methyl protons (⁴JHF). azom.com The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the electronic structure. icpms.cz

¹⁵N NMR: With two nitrogen atoms in the pyrazine ring, ¹⁵N NMR spectroscopy can distinguish between their electronic environments. researchgate.net The chemical shifts of the nitrogen atoms are sensitive to substitution on the ring. researchgate.net The nitrogen adjacent to the fluorine atom (N-1) is expected to have a different chemical shift compared to the nitrogen adjacent to the methyl group (N-4). Couplings between the nitrogen atoms and nearby protons or the fluorine atom could also be observed, providing further structural confirmation. nih.govacs.org

Table 1: Predicted NMR Spectroscopic Data for this compound Please note that the following are predicted values based on typical ranges for similar structures. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |

|---|---|---|---|

| ¹H | |||

| H-5 | 7.8 - 8.2 | Doublet of doublets (dd) | ³JHH, ⁴JHF |

| H-6 | 7.8 - 8.2 | Doublet (d) | ³JHH |

| -CH₃ | 2.4 - 2.7 | Singlet (or narrow multiplet) | ⁴JHF (small) |

| ¹³C | |||

| C-2 | 155 - 165 | Doublet (d) | ¹JCF ≈ 240-280 |

| C-3 | 145 - 155 | Doublet (d) | ²JCF ≈ 15-25 |

| C-5 | 130 - 140 | Doublet (d) | ³JCF ≈ 5-10 |

| C-6 | 130 - 140 | Singlet (or narrow multiplet) | ⁴JCF (small) |

| -CH₃ | 15 - 25 | Doublet (d) | ³JCF ≈ 2-5 |

| ¹⁹F | -70 to -90 | Multiplet | ³JFH, ⁴JFH |

| ¹⁵N | |||

| N-1 | -50 to -70 | Multiplet | ²JNF, ²JNH |

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the NMR signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable. ipb.pt For this compound, several key experiments would be employed. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A cross-peak between the two aromatic proton signals would confirm their vicinity on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹³C). ustc.edu.cn It would definitively link the ¹H signals of the methyl group and the two aromatic protons to their corresponding carbon signals in the ¹³C spectrum.

The methyl protons showing correlations to the C-3 and C-2 carbons, confirming the position of the methyl group.

The aromatic proton at C-5 showing correlations to C-3 and C-6.

The aromatic proton at C-6 showing correlations to C-2 and C-5. These correlations would leave no ambiguity in the substitution pattern of the pyrazine ring. scribd.com

Solid-State NMR Investigations

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy offers insights into the structure, conformation, and packing of molecules in the solid phase. Studies on pyrazine derivatives have demonstrated the utility of ssNMR in characterizing their structure and electronic properties in the solid state. acs.orgillinois.eduosti.gov For this compound, ssNMR could be used to study potential polymorphism, determine intermolecular interactions in the crystal lattice, and refine the molecular geometry in its crystalline form. Although ssNMR has been applied to paramagnetic pyrazine complexes researchgate.net, specific ssNMR data for this compound is not widely reported in the literature.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can offer structural clues.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₅H₅FN₂. acs.org

Table 2: Theoretical Exact Mass of this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺˙ (Radical Cation) | C₅H₅FN₂ | 112.0437 |

Fragmentation Pathway Analysis

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of these fragmentation pathways provides a "fingerprint" of the molecule's structure. The fragmentation of pyrazines typically involves the loss of small, stable neutral molecules or radicals. vscht.cz For fluorinated organic compounds, fragmentation can involve the loss of fluorine or HF. x-mol.comnist.gov

A plausible fragmentation pathway for this compound under electron ionization (EI) would begin with the molecular ion (m/z 112). Key fragmentation steps could include:

Loss of a hydrogen cyanide (HCN) molecule: This is a characteristic fragmentation for pyrazine rings, which would lead to a fragment ion at m/z 85.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would result in a fragment ion at m/z 97.

Ring cleavage: The pyrazine ring can undergo more complex rearrangements and cleavages, leading to various smaller fragment ions.

Table 3: Plausible Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 112 | [C₅H₅FN₂]⁺˙ (Molecular Ion) | - |

| 97 | [C₄H₂FN₂]⁺ | •CH₃ |

| 85 | [C₄H₄F]⁺ | HCN |

| 69 | [CF₃]⁺ or [C₄H₂F]⁺ | - |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for elucidating the functional groups and molecular structure of a compound by probing its vibrational modes.

Infrared (IR) Spectroscopy

No experimental or calculated Infrared (IR) spectroscopic data for this compound could be located in the reviewed literature. Therefore, a data table of characteristic IR absorption bands and their corresponding vibrational assignments cannot be provided.

Raman Spectroscopy

Similarly, a search for experimental or computed Raman spectroscopic data for this compound did not yield any specific results. As such, a data table of Raman shifts and their assignments is not available.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides definitive information on the three-dimensional atomic arrangement within a crystalline solid, offering insights into molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, crystallographic parameters such as the crystal system, space group, and unit cell dimensions are not available.

Analysis of Molecular Conformation and Torsion Angles

Without crystal structure data, a detailed analysis of the molecular conformation and specific torsion angles of this compound cannot be conducted.

Intermolecular Interactions and Crystal Packing Motifs

The absence of crystallographic data for this compound precludes any discussion of its intermolecular interactions and crystal packing motifs.

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 3 Methylpyrazine

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a hallmark reaction of electron-rich aromatic systems like benzene. However, for π-deficient heterocycles such as pyrazine (B50134), this reaction is significantly disfavored. The two nitrogen atoms in the pyrazine ring exert a powerful electron-withdrawing inductive effect, substantially reducing the electron density of the ring carbons and deactivating them towards attack by electrophiles. researchgate.netthieme-connect.de Attempting EAS reactions under acidic conditions, which are often required to generate a potent electrophile, further deactivates the ring by protonating the basic nitrogen atoms, leading to the formation of a highly electron-deficient pyrazinium cation. thieme-connect.deijrar.org

The substituents on the 2-fluoro-3-methylpyrazine ring have opposing electronic effects that influence its already low reactivity towards electrophiles.

Fluoro Group (-F): The fluorine atom is the most electronegative element and thus exerts a very strong electron-withdrawing inductive effect (-I), which further deactivates the aromatic ring by pulling electron density away from the carbon atoms. While halogens also possess a resonance effect (+M) due to their lone pairs, which donates electron density, this effect is weak for fluorine and is significantly outweighed by its powerful inductive pull. ijrar.org

Methyl Group (-CH₃): The methyl group is a weakly electron-donating group. It activates the aromatic ring through an inductive effect (+I) and hyperconjugation, pushing electron density into the ring system. libretexts.org

In this compound, the deactivating influence of the two ring nitrogens and the potent inductive withdrawal of the fluorine atom collectively create a highly electron-poor aromatic system. The weak activating effect of the methyl group is insufficient to overcome this substantial deactivation. Consequently, this compound is considered extremely unreactive towards electrophilic aromatic substitution, and such reactions are not synthetically viable under standard conditions. thieme-connect.de

| Component | Electronic Effect | Influence on Ring |

|---|---|---|

| Pyrazine Ring Nitrogens | Strongly Inductively Withdrawing (-I) | Strong Deactivation |

| Fluoro Substituent | Strongly Inductively Withdrawing (-I) | Strong Deactivation |

| Methyl Substituent | Weakly Inductively Donating (+I) / Hyperconjugation | Weak Activation |

Nucleophilic Aromatic Substitution (SNAr) Reactions

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction pathway allows for the displacement of a leaving group on the aromatic ring by a nucleophile. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile on the ring. chemistrysteps.com

The fluorine atom at the C2 position is an excellent leaving group in SNAr reactions. This may seem counterintuitive, as fluoride (B91410) is a poor leaving group in SN1 and SN2 reactions due to the strength of the carbon-fluorine bond. However, in SNAr, the C-F bond is broken in the fast, second step of the mechanism. The reactivity is governed by the first step: the nucleophilic attack. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and thus very susceptible to attack. masterorganicchemistry.comyoutube.com Therefore, the order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, the reverse of the trend seen in aliphatic substitutions. chemistrysteps.com

The reaction is initiated by the attack of a nucleophile (Nu⁻) at the carbon bearing the fluorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which provides significant stabilization. In the final, rapid step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 2-Alkoxy-3-methylpyrazine |

| Amine (R₂NH) | Ammonia (NH₃), Morpholine | 2-Amino-3-methylpyrazine derivative |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 2-(Alkyl/Aryl)thio-3-methylpyrazine |

| Hydroxide (B78521) (OH⁻) | Potassium hydroxide (KOH) | 3-Methylpyrazin-2(1H)-one |

The primary site of nucleophilic attack on this compound is the carbon atom bonded to the fluorine, as this leads to the displacement of a good SNAr leaving group. The electron-withdrawing nature of the pyrazine ring's nitrogen atoms makes all the ring carbons electrophilic to some extent. However, direct nucleophilic displacement of a hydrogen atom (SNArH) is a much less common and more difficult reaction, typically requiring very strong nucleophiles and oxidative conditions. For this substrate, the displacement of the fluoride ion is the overwhelmingly favored pathway for nucleophilic aromatic substitution.

Reactions at the Methyl Group (Benzylic Functionalization)

The methyl group at the C3 position is attached to an sp²-hybridized carbon of the aromatic ring, making it a "benzylic-type" or, more accurately, a "heteroarenyl-methyl" group. The protons on this methyl group exhibit enhanced acidity compared to those of a simple alkane due to the ability of the electron-withdrawing pyrazine ring to stabilize the resulting carbanion through resonance. This allows for functionalization reactions to occur at the methyl group.

The benzylic-type methyl group on the pyrazine ring can undergo oxidation to yield other functional groups. This transformation is a common strategy for elaborating alkyl-substituted heteroaromatics. Strong oxidizing agents can convert the methyl group into a carboxylic acid. For instance, treatment of alkylpyrazines with reagents like potassium permanganate (B83412) (KMnO₄) can yield the corresponding pyrazinecarboxylic acid, although reaction conditions must be carefully controlled to avoid degradation of the sensitive pyrazine ring, and yields can sometimes be low. doi.org

This transformation proceeds through a series of oxidation steps, likely involving a radical mechanism at the benzylic position, eventually forming the corresponding pyrazine-3-carboxylic acid derivative.

| Starting Functional Group | Typical Oxidizing Agent | Resulting Functional Group |

|---|---|---|

| -CH₃ (Methyl) | Potassium Permanganate (KMnO₄) | -COOH (Carboxylic Acid) |

Radical Reactions

While direct studies on the radical reactions of this compound are not extensively documented, its reactivity can be inferred from studies on related pyrazine derivatives and fluorinated compounds. Pyrazine systems are known to form radical cations and anions. Electron paramagnetic resonance (EPR) studies on pyrazine derivatives have shown that upon exposure to γ-rays, they generate corresponding radical cations rsc.org. For mono- and di-methyl pyrazines, these are typically n(σ)-radical cations with significant hyperfine coupling to the two nitrogen nuclei rsc.org.

The reaction pathway, whether radical or non-radical, can be influenced by steric and electronic factors. For instance, the dearomative diborylation of pyrazines can proceed through a non-radical mechanism for unsubstituted pyrazine, but a radical pathway is preferred for sterically hindered derivatives like 2,3-dimethylpyrazine (B1216465) [].

In the context of this compound, the formation of radical intermediates could be initiated through various methods, including photoredox catalysis nih.gov. The fluorine substituent is expected to significantly influence the stability and electrophilicity of any resulting radical species. Fluorinated radicals are known to be stabilized by nF→pSOMO bonding interactions nih.gov. Radical fluorination itself is a known process, often utilizing electrophilic N–F reagents which can act as atomic fluorine sources for carbon-centered radicals wikipedia.org.

Mechanistic investigations into radical additions suggest that reactions often proceed via a radical chain mechanism. For example, the addition of radicals to allenes involves the generation of an initial radical species which then propagates the chain nih.gov. A similar sequence could be envisioned for radical addition to the pyrazine ring of this compound. Furthermore, carbene-catalyzed processes have been shown to generate pyrazine-containing radical intermediates, which can undergo subsequent transformations like aryl migration acs.org.

The table below summarizes potential radical reaction types applicable to pyrazine systems.

| Reaction Type | Initiator/Reagent Example | Intermediate Species | Potential Outcome for this compound |

| Radical Cation Formation | γ-rays, Photoredox Catalyst | Pyrazine n(σ)- or π-radical cation | Formation of a radical cation with modified stability due to F and Me groups. |

| Radical Addition | Radical Initiator + Alkene/Alkyne | Carbon-centered radical adduct | Functionalization of the pyrazine ring. |

| Decarboxylative Fluorination | Photoredox Catalyst, N-F Reagent | Alkyl radical | Introduction of a fluoroalkyl moiety, if a carboxylic acid precursor is used. |

| Radical-Relay C-H Functionalization | Copper/N-fluorobenzenesulfonimide (NFSI) | N-centered radical, Carbon-centered radical | Selective functionalization at the methyl group via a hydrogen-atom transfer mechanism. nih.gov |

C-H Bond Activation Studies in Pyrazine Systems

The direct functionalization of C-H bonds is a powerful tool in organic synthesis, and pyrazine systems have been subjects of such investigations, primarily using transition metal catalysis. Palladium, rhodium, and yttrium catalysts have proven effective for the C-H functionalization of pyrazines and related heterocycles rsc.orgnih.govnih.govnih.govmdpi.com.

For this compound, there are two types of C-H bonds on the aromatic ring and C-H bonds on the methyl substituent.

Aromatic C-H Bonds: The pyrazine ring is electron-deficient, which can make C-H activation challenging. However, transition metal-catalyzed direct arylation has been achieved rsc.org. The regioselectivity is a key consideration. The strong electron-withdrawing effect of the fluorine atom at the C2 position would likely deactivate the adjacent C5-H bond towards electrophilic metalation. Conversely, the nitrogen atoms can act as directing groups, often favoring activation at the C2 or C6 positions in unsubstituted pyrazine. In this molecule, the C5 and C6 positions are available for activation.

Alkyl C-H Bonds: The C-H bonds of the methyl group at the C3 position are also potential sites for activation. This "lateral" metalation has been demonstrated in 2,3-dimethylpyrazine, where deprotonation with a strong base like n-BuLi occurs at one of the methyl groups, allowing for subsequent functionalization mdpi.com.

Palladium-catalyzed reactions are common for C-H functionalization. For instance, efficient one-pot sequential Suzuki-Miyaura cross-coupling followed by direct C-H arylation has been developed for imidazo[1,2-a]pyrazines, allowing for selective functionalization nih.govacs.org. Rhodium catalysts are also widely used for chelation-assisted C-H functionalization, although this typically requires a directing group to be installed on the substrate nih.govrsc.org. Rare-earth metal catalysts, such as yttrium complexes, have been shown to activate C-H bonds in silyl-substituted pyridines, which are structurally related to pyrazines mdpi.com.

The table below outlines potential C-H activation strategies for pyrazine systems.

| Catalyst System | Target C-H Bond | Reaction Type | Comments |

| Palladium(II) Acetate (B1210297)/Ligand | Aromatic C-H | Direct Arylation/Vinylation | Regioselectivity influenced by electronic effects of substituents. rsc.orgnih.gov |

| [Cp*RhCl₂]₂ | Aromatic C-H | Annulation with Alkynes | Often requires a directing group for high selectivity. nih.govorganic-chemistry.org |

| n-BuLi | Alkyl C-H | Lateral Lithiation | Deprotonation of the methyl group for subsequent electrophilic trapping. mdpi.com |

| Yttrium Complexes | Alkyl C-H | σ-Bond Metathesis | Demonstrated for methylated pyridines, potentially applicable to pyrazines. mdpi.com |

Computational Chemistry and Theoretical Modeling of 2 Fluoro 3 Methylpyrazine

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the theoretical investigation of 2-Fluoro-3-methylpyrazine. These methods are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy. DFT has become particularly prominent due to its balance of computational cost and accuracy in predicting the properties of heterocyclic compounds. For instance, the B3LYP functional combined with basis sets like 6-311++G(d,p) is frequently used to optimize the geometry and calculate the properties of pyrazine (B50134) derivatives.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic structure of this compound is central to its reactivity and molecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding its chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excited and thus more reactive.

The charge distribution within the molecule, influenced by the electronegative fluorine atom and the electron-donating methyl group, can be quantified through methods such as Natural Bond Orbital (NBO) analysis. This analysis reveals the localization of electron density and provides insights into the electrostatic potential of the molecule, which governs how it interacts with other polar molecules and ions.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Spectroscopic Property Prediction and Validation

Theoretical calculations are highly effective in predicting the spectroscopic signatures of molecules, which can then be validated against experimental data. For this compound, computational methods can predict its vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies are typically calculated using DFT, and the results can be used to assign the various vibrational modes of the molecule. These theoretical spectra are invaluable for interpreting experimental infrared and Raman data. Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra, providing information about the electronic transitions and the wavelengths at which they occur. GIAO (Gauge-Including Atomic Orbital) is a common method for calculating NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus.

Thermochemical Calculations and Energetics of Reactions

Quantum chemical methods can be used to calculate various thermochemical properties of this compound, such as its standard enthalpy of formation, entropy, and heat capacity. These parameters are crucial for understanding the molecule's stability and its behavior in chemical reactions.

Furthermore, these calculations can be extended to model the energetics of reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies, activation energies, and reaction rate constants. This information is vital for predicting the feasibility and kinetics of chemical processes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved picture of the molecular system, allowing for the study of its dynamic behavior and interactions with its environment. These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates.

Conformational Analysis and Flexibility

While this compound is a relatively rigid molecule due to its aromatic ring structure, the methyl group can undergo rotation. MD simulations can be used to explore the conformational space associated with this rotation and to determine the energy barriers between different rotational conformations. Understanding the flexibility of the molecule is important for its recognition by and binding to other molecules.

Intermolecular Interactions and Solvent Effects

MD simulations are particularly powerful for studying the intermolecular interactions between this compound and other molecules, including solvent molecules. By simulating the molecule in a box of solvent (e.g., water or an organic solvent), it is possible to investigate how the solvent affects the molecule's structure and dynamics.

The simulations can provide detailed information about the solvation shell around the molecule and the nature of the solute-solvent interactions, such as hydrogen bonding. Radial distribution functions can be calculated from the simulation trajectories to quantify the probability of finding solvent molecules at a certain distance from specific atoms in this compound. This information is crucial for understanding its solubility and behavior in solution.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for dissecting complex reaction mechanisms at a molecular level. By modeling the potential energy surface of a reaction, researchers can identify key structures, such as intermediates and transition states, to build a comprehensive understanding of the reaction pathway. For a molecule like this compound, these methods are instrumental in predicting its behavior in chemical transformations, such as nucleophilic aromatic substitution (SNAr), which is a characteristic reaction for electron-deficient fluoroaromatic compounds.

The transition state (TS) represents the highest energy point along the minimum energy path of a reaction, acting as the kinetic bottleneck between reactants and products. Its characterization is a cornerstone of mechanistic studies in computational chemistry. Locating a transition state involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface—a point that is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion of the atoms along the reaction coordinate, effectively the vibration that tears the reactant bonds apart and forms the product bonds.

For this compound, a primary reaction pathway of interest is the SNAr reaction, where a nucleophile replaces the fluorine atom. The transition state for such a reaction would involve the partial formation of a bond between the nucleophile and the carbon atom attached to the fluorine, and the simultaneous partial breaking of the carbon-fluorine bond. Computational modeling can predict the precise geometry and energy of this fleeting structure.

Table 1: Hypothetical Transition State Parameters for SNAr Reaction of this compound with a Nucleophile (Nu-)

| Parameter | Reactant (C-F) | Transition State (C···F) | Transition State (C···Nu) | Description |

| Bond Length (Å) | ~1.35 | ~1.50 | ~1.80 | The C-F bond elongates as it breaks, while the new C-Nu bond begins to form. |

| Vibrational Frequency | Real | Imaginary (~i500 cm-1) | Real | The single imaginary frequency corresponds to the asymmetric stretch of the F···C···Nu moiety along the reaction path. |

| Partial Charge on F | Negative | More Negative | - | The charge on the leaving fluoride (B91410) ion increases as the bond cleaves. |

| Partial Charge on Nu | Negative | Less Negative | - | The charge on the nucleophile is distributed into the forming bond and the aromatic ring. |

Note: The values presented in this table are illustrative and represent typical expectations for an SNAr transition state. Actual values would be derived from specific quantum chemical calculations.

Reaction coordinate mapping is the process of tracing the lowest energy path from reactants to products, which passes through the transition state. mdpi.comarxiv.org This technique provides a continuous profile of the reaction, illustrating how the energy and geometry of the molecular system evolve. Computationally, this is often achieved using methods like the Intrinsic Reaction Coordinate (IRC). An IRC calculation starts from the optimized transition state geometry and moves downhill in both the forward direction (towards products) and the reverse direction (towards reactants), thereby mapping the entire reaction pathway. mdpi.com

This mapping is crucial for:

Verifying the Transition State: An IRC calculation confirms that the identified transition state correctly connects the intended reactants and products.

Identifying Intermediates: The path may reveal the presence of stable or metastable intermediates, such as Meisenheimer complexes in the case of SNAr reactions, which are not always intuitive.

Understanding Dynamic Effects: The shape of the potential energy surface along the reaction coordinate can provide insights into the reaction dynamics.

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical models are invaluable for establishing relationships between a molecule's structure and its chemical reactivity. For this compound, these models can predict how the interplay of the electron-withdrawing pyrazine ring, the electronegative fluorine atom, and the electron-donating methyl group governs its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. nih.govijournalse.org In the context of chemical reactivity, a QSAR model can predict reaction rates or equilibrium constants based on calculated molecular descriptors. nih.gov

For a series of substituted pyrazines, a QSAR model for reactivity in an SNAr reaction might take the form:

log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where log(k) is the logarithm of the reaction rate constant, Dₙ are molecular descriptors, and cₙ are coefficients determined by statistical regression. Studies on pyrazine derivatives often employ electronic and quantum chemical descriptors calculated using methods like Density Functional Theory (DFT). ijournalse.orgresearchgate.net

Key descriptors for reactivity include:

Electronic Descriptors: Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), as a lower LUMO energy indicates greater susceptibility to nucleophilic attack. Partial atomic charges on the carbon atoms of the pyrazine ring are also critical.

Steric Descriptors: Parameters like molecular volume or specific substituent volumes can account for steric hindrance around the reaction center.

Thermodynamic Descriptors: Properties such as the heat of formation can be correlated with reactivity. nih.gov

Table 2: Illustrative QSAR Model for Reactivity of Substituted Pyrazines

| Descriptor | Description | Hypothetical Coefficient | Impact on Reactivity (SNAr) |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -0.85 | A lower ELUMO value (more negative coefficient) strongly correlates with higher reactivity. |

| qC2 (a.u.) | Partial charge on the C2 carbon atom | +5.20 | A more positive partial charge (positive coefficient) enhances electrostatic attraction for a nucleophile. |

| Hammett Constant (σp) of Substituent | Electronic effect of the substituent at position 5 | +1.50 | Electron-withdrawing groups (positive σ) increase reactivity. |

| Sterimol L (Å) | A steric parameter for the substituent at position 3 (e.g., the methyl group) | -0.10 | A larger substituent (more negative coefficient) decreases reactivity due to steric hindrance. |

Note: This table represents a hypothetical QSAR model to illustrate the concept. The coefficients are not derived from actual experimental data.

While molecular docking is widely associated with drug discovery, its principles are broadly applicable to any scenario involving the interaction between a small molecule (a ligand) and a larger receptor. In a non-biological context, this can include the design of ligands for metal catalysts, coordination polymers, or functional materials. acs.orgacs.org Here, the "receptor" is often a metal ion or a growing crystal lattice.

Pyrazine and its derivatives are excellent ligands in coordination chemistry due to the presence of two nitrogen atoms that can coordinate to metal centers, often acting as a bridge between them. acs.orgmdpi.com Computational modeling plays a crucial role in designing pyrazine-based ligands like this compound for specific applications in materials science and catalysis.

The core principles involve:

Predicting Coordination Modes: Computational methods can predict how this compound will bind to a metal center. The substituents (fluoro and methyl groups) can influence the ligand's electronic properties and impose steric constraints, favoring certain coordination geometries.

Calculating Binding Affinity: The strength of the metal-ligand bond can be calculated to predict the stability of the resulting complex. This is essential for designing robust materials or catalysts.

Tuning Electronic Properties: The electronic structure of the formed metal complex can be modeled. The electron-withdrawing nature of the fluorine and the pyrazine ring, countered by the methyl group, will modulate the electron density at the metal center, which is a key factor in tuning its catalytic activity or magnetic properties. acs.org For instance, computational studies have been used to explore how protonated pyrazine-based ligands could enhance the binding of small molecules like methane (B114726) to metal centers in catalytic applications. acs.org

Table 3: Computational Parameters in Non-Biological Ligand Design

| Design Principle | Computational Parameter/Method | Application for this compound |

| Structural Prediction | Geometry Optimization, Molecular Mechanics (MM), DFT | Predicting the structure of coordination polymers where the pyrazine acts as a bridging ligand between metal ions (e.g., Co(II)). acs.org |

| Binding Affinity | Binding Energy Calculation (ΔE = Ecomplex - Emetal - Eligand) | Determining the stability of a potential catalyst complex. |

| Electronic Structure Modulation | Natural Bond Orbital (NBO) Analysis, Frontier Molecular Orbitals (FMOs) | Assessing how the ligand influences the d-orbital splitting of the metal center, which dictates magnetic and spectroscopic properties. |

| Reactivity of Coordinated Complex | Transition State Searching on the Metal-Ligand Complex | Modeling the catalytic cycle for a reaction mediated by a complex containing the this compound ligand. |

Advanced Applications in Chemical Synthesis and Materials Science

2-Fluoro-3-methylpyrazine as a Versatile Synthetic Building Block

The reactivity of this compound, largely dictated by the interplay of its functional groups, makes it an attractive starting material for the synthesis of a variety of organic compounds. The electron-withdrawing nature of the pyrazine (B50134) ring and the fluorine atom activates the molecule for nucleophilic substitution reactions, while the methyl group can be a site for various chemical transformations.

Precursor in the Synthesis of Complex Heterocyclic Systems

While specific examples detailing the direct use of this compound as a precursor for complex heterocyclic systems such as pteridines and pyrido[2,3-b]pyrazines are not extensively documented in publicly available research, the general reactivity of fluorinated pyrazines suggests its potential in such transformations. The synthesis of pteridines, for instance, often involves the condensation of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound. A suitably functionalized derivative of this compound could potentially serve as the 1,2-dicarbonyl equivalent or be transformed into a key intermediate for such cyclization reactions.

Similarly, the synthesis of pyrido[2,3-b]pyrazines can be achieved through various synthetic routes, including the condensation of 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound or through multicomponent reactions. nih.govnih.gov The fluorine atom in this compound represents a key functional group that could be exploited for carbon-carbon or carbon-nitrogen bond formation to construct the fused pyridine (B92270) ring.

Scaffold for Multi-Component Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. The pyrazine scaffold of this compound, with its multiple nitrogen atoms and reactive sites, presents a promising core for the design of novel MCRs. While specific MCRs explicitly utilizing this compound as a central scaffold are not widely reported, the principles of MCR design suggest its potential. For instance, the nitrogen atoms of the pyrazine ring could act as nucleophilic centers, and the activated positions on the ring could participate in cycloaddition or condensation reactions with other components. The development of new MCRs involving fluorinated pyrazines could lead to the rapid synthesis of diverse libraries of heterocyclic compounds with potential applications in medicinal chemistry and materials science. umb.edu

Contributions to Advanced Materials

The incorporation of the this compound moiety into larger molecular structures can impart desirable electronic and photophysical properties, making it a target for the development of advanced materials.

Development of Pyrazine-Based Luminescent Materials

Pyrazine derivatives are known to be components of various luminescent materials due to their electron-accepting nature, which can facilitate charge transfer processes when combined with suitable electron-donating units. uea.ac.ukscinito.ai While direct reports on luminescent materials derived specifically from this compound are limited, the fundamental principles of designing fluorescent molecules suggest its potential. The electron-withdrawing pyrazine ring, further enhanced by the fluorine atom, could be coupled with various aromatic or heteroaromatic chromophores to create donor-acceptor systems. Such systems often exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to fluorescence. The methyl group could be used for further functionalization to fine-tune the photophysical properties, such as emission wavelength and quantum yield.

Application in Organic Semiconductors and Optoelectronic Devices

The electronic properties of fluorinated aromatic compounds make them attractive candidates for applications in organic electronics. The introduction of fluorine atoms into an organic molecule can lower its LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which can improve electron injection and transport in organic semiconductor devices. rsc.org Consequently, this compound could be investigated as a building block for the synthesis of novel organic semiconductors. Its incorporation into conjugated polymers or small molecules could lead to materials with enhanced performance in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. mdpi.com The pyrazine core itself is a known component in materials for organic electronics, and the addition of fluorine and methyl groups provides avenues for tuning the material's properties for specific device applications. tandfonline.com

Role in Supramolecular Assemblies and Coordination Polymers

The nitrogen atoms of the pyrazine ring in this compound can act as coordination sites for metal ions, making it a potential ligand for the construction of supramolecular assemblies and coordination polymers. researchgate.netmdpi.compreprints.org Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands, and their properties can be tailored by the choice of these components. The rigidity of the pyrazine ring and the potential for intermolecular interactions involving the fluorine and methyl groups could influence the resulting structure and properties of the coordination polymer. tandfonline.com While specific examples involving this compound are not prevalent in the literature, the broader field of pyrazine-based coordination chemistry suggests that it could be a valuable component for creating novel materials with applications in gas storage, catalysis, and sensing. nih.gov

Novel Catalyst and Reagent Development

The strategic incorporation of this compound into catalyst and reagent frameworks is an area of growing interest. The presence of the fluorine atom can significantly influence the electronic and steric properties of derived molecules, leading to enhanced catalytic activity, stability, and selectivity. Researchers are exploring its potential to modulate the performance of metal catalysts and to serve as a key component in the architecture of sophisticated organic reagents.

Use in Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of halo- and pseudo-halo-aromatics in these transformations is critically dependent on the electronic nature of the substrate. The electron-deficient character of the pyrazine ring, further accentuated by the fluorine substituent, renders the carbon-fluorine bond in this compound a potential site for oxidative addition in various palladium-catalyzed cross-coupling reactions. While direct C-F bond activation is challenging, the presence of the fluorine atom can activate other positions on the pyrazine ring for coupling, or the entire molecule can act as a ligand to modulate the catalytic activity.

Although specific studies detailing the direct participation of this compound as a substrate in Suzuki-Miyaura, Buchwald-Hartwig, Heck, or Sonogashira reactions are not extensively documented in publicly available literature, the behavior of analogous fluorinated N-heterocycles provides a strong basis for predicting its reactivity. For instance, fluorinated pyridines and other diazines have been successfully employed in a variety of cross-coupling reactions. nih.govwikipedia.org Based on these precedents, the following tables outline plausible conditions and expected outcomes for the application of this compound in these key transformations.

Table 1: Plausible Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Predicted: 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | Predicted: 80-90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | Predicted: 70-80 |

Note: The data in this table is predictive and based on the reactivity of similar fluorinated N-heterocyclic compounds in Suzuki-Miyaura reactions.

Table 2: Hypothetical Buchwald-Hartwig Amination with this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | Predicted: 80-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 120 | Predicted: 65-75 |

| 3 | Benzylamine | PdCl₂(dppf) (3) | - | CsF | THF | 80 | Predicted: 70-85 |

Note: The data in this table is hypothetical and extrapolated from known Buchwald-Hartwig aminations of other fluoro-substituted nitrogen heterocycles.

Pyrazine-Derived Ligands in Asymmetric Synthesis

The development of chiral ligands is central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Pyrazine-containing molecules offer a unique platform for ligand design due to their defined geometry and the presence of nitrogen atoms that can coordinate to metal centers. The synthesis of novel axially chiral pyrazine-containing P,N ligands has demonstrated their potential in asymmetric catalysis, achieving high enantioselectivities in reactions like palladium-catalyzed allylic alkylation. researchgate.netnih.gov

Following this precedent, this compound can serve as a valuable starting material for the synthesis of novel chiral ligands. The fluorine and methyl groups provide steric and electronic handles to fine-tune the ligand's properties. For example, a multi-step synthesis could transform this compound into a chiral phosphine-oxazoline (PHOX)-type ligand. Such ligands have proven effective in a variety of asymmetric transformations. nih.gov

A plausible synthetic route could involve the nucleophilic substitution of the fluorine atom with a suitable phosphine-containing nucleophile, followed by further functionalization of the pyrazine ring to introduce a chiral oxazoline (B21484) moiety. The resulting P,N-ligand would possess both central and potentially planar chirality, creating a well-defined chiral pocket around a coordinated metal center.

The performance of such a hypothetical ligand, tentatively named "Fluoro-Me-PyraPHOX," in a benchmark asymmetric reaction like the palladium-catalyzed allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate can be predicted. Based on the performance of similar pyrazine-based and fluorinated ligands, high yields and enantioselectivities would be anticipated. researchgate.netnih.gov

Table 3: Predicted Performance of a Hypothetical this compound-Derived Chiral Ligand in Asymmetric Allylic Alkylation

| Entry | Catalyst Precursor | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | [Pd(allyl)Cl]₂ | (R)-Fluoro-Me-PyraPHOX | CH₂Cl₂ | 25 | Predicted: >95 | Predicted: 90-98 |

| 2 | [Pd(allyl)Cl]₂ | (S)-Fluoro-Me-PyraPHOX | THF | 25 | Predicted: >95 | Predicted: 90-98 |

| 3 | Pd₂(dba)₃ | (R)-Fluoro-Me-PyraPHOX | Toluene | 0 | Predicted: >90 | Predicted: 88-96 |

Note: The data in this table is a projection based on the established effectiveness of analogous chiral P,N-ligands in this specific asymmetric transformation. "Fluoro-Me-PyraPHOX" is a hypothetical ligand for illustrative purposes.

Environmental Considerations and Degradation Pathways of Pyrazine Derivatives

Environmental Fate and Transport Mechanisms

The environmental distribution of pyrazine (B50134) derivatives is governed by their physicochemical properties, including water solubility, vapor pressure, and octanol-water partition coefficient (Kow). Nitrogen-containing heterocycles generally exhibit higher water solubility, which can facilitate their transport through aquatic systems and potentially lead to groundwater contamination mdpi.com. The persistence of these compounds in environmental matrices is a concern, as their breakdown is often incomplete mdpi.com.

For 2-fluoro-3-methylpyrazine specifically, the introduction of a fluorine atom can increase its metabolic stability and lipophilicity researchgate.net. This enhanced stability, attributed to the strong carbon-fluorine bond, may lead to greater persistence in the environment compared to non-fluorinated analogues nih.gov. The transport of pyrazine derivatives can be facilitated by their solubility in water, potentially leading to their presence in surface and groundwater. Furthermore, their semi-volatile nature may contribute to atmospheric transport.

Table 1: Factors Influencing Environmental Fate and Transport of Pyrazine Derivatives

| Property | Influence on Environmental Fate and Transport | Expected Impact of Fluorine Substitution |

| Water Solubility | High solubility enhances mobility in aquatic systems and potential for leaching into groundwater. | Generally, fluorination can decrease water solubility. |

| Vapor Pressure | Higher vapor pressure leads to increased volatilization and atmospheric transport. | Fluorination can either increase or decrease vapor pressure depending on the molecule. |

| Octanol-Water Partition Coefficient (Kow) | A higher Kow indicates greater lipophilicity and potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment. | Fluorination typically increases lipophilicity and Kow. |

| Chemical Stability | Resistance to degradation processes contributes to persistence in the environment. | The strong C-F bond enhances chemical and metabolic stability, likely increasing persistence. |

Chemical Degradation Pathways in Environmental Matrices

The chemical structure of pyrazines, including this compound, makes them susceptible to various abiotic degradation processes in the environment. These reactions are crucial in determining the ultimate fate and potential toxicity of these compounds.

Hydrolysis is a potential degradation pathway for certain pyrazine derivatives, particularly those with hydrolyzable functional groups. For the pyrazine ring itself, it is generally stable to hydrolysis under typical environmental pH conditions. However, the presence and nature of substituents can influence this stability. While specific studies on the hydrolysis of this compound are limited, the pyrazine core is known to be relatively resistant to this degradation pathway. Some studies have investigated the hydrolysis of hydroxypyrazines, indicating that pH can play a significant role in the stability of substituted pyrazines beilstein-journals.orgresearchgate.net.

Oxidation is a significant abiotic degradation pathway for many organic compounds in the environment, often mediated by reactive oxygen species. For pyrazine derivatives, oxidation can involve the side-chains or the aromatic ring itself. Metabolic studies in mammals have shown that alkyl-substituted pyrazines undergo oxidation of the side-chains to form pyrazine-2-carboxylic acids, as well as hydroxylation of the pyrazine ring nih.gov. In environmental matrices, similar oxidative processes can be expected, driven by chemical oxidants or photochemical reactions. The fluorine atom in this compound, being highly electronegative, may influence the electronic properties of the pyrazine ring and affect its susceptibility to oxidation.

Photodegradation Studies

Biodegradation Mechanisms and Microbial Interactions

Biodegradation by microorganisms is a critical process for the removal of organic pollutants from the environment. Several studies have demonstrated that bacteria can utilize various substituted pyrazines as a sole source of carbon and energy nih.gov. However, there is limited information available on the degradation of these compounds, and the mechanisms of ring cleavage and further degradation pathways are often still unknown nih.gov.

The presence of a fluorine atom in this compound is expected to significantly impact its biodegradability. Organofluorine compounds are often more resistant to microbial degradation due to the strength of the carbon-fluorine bond nih.gov. Microorganisms may have difficulty breaking this bond, leading to the persistence of the fluorinated compound or the formation of stable fluorinated metabolites nih.gov. While microbial biotransformation of fluorinated drugs has been observed, these compounds are generally considered recalcitrant in the environment nih.gov.

Research on the aerobic degradation of other fluorinated aromatic compounds, such as 2-fluoroaniline (B146934) and 3-fluoroaniline, has shown that some mixed microbial cultures can achieve high removal and defluorination rates after an acclimation period nih.gov. The degradation of these compounds involved hydroxylation and dehalogenation steps nih.gov. It is plausible that similar microbial processes could potentially degrade this compound, although specific microorganisms capable of this have not yet been identified.

Table 2: Microorganisms Involved in the Degradation of Pyrazine and Related Compounds

| Microorganism Type | Examples of Genera | Substrate(s) | Degradation Pathway/Notes |

| Bacteria | Bacillus, Streptomyces | Pyrazines | Capable of utilizing various substituted pyrazines as a carbon and energy source. nih.gov |

| Bacteria | Novosphingobium, Bradyrhizobium, Aquaspirillum, Aminobacter, Ochrobactrum, Labrys | 2-Fluoroaniline | Involved in the degradation of 2-fluoroaniline via hydroxylation and dehalogenation. nih.gov |

| Bacteria | Ochrobactrum, Aquaspirillum, Lachnobacterium, Bradyrhizobium, Variovorax | 3-Fluoroaniline | Involved in the degradation of 3-fluoroaniline. nih.gov |

| Fungi | Cunninghamella | Fluorinated drugs | Used in modeling the metabolism of fluorinated drugs. researchgate.net |

Future Research Directions and Outlook

Emerging Synthetic Methodologies

The development of novel and efficient synthetic routes is paramount to unlocking the potential of 2-Fluoro-3-methylpyrazine. Future research is anticipated to move beyond traditional methods towards more sophisticated and sustainable approaches.

Late-stage fluorination techniques are a particularly promising avenue. Methods that allow for the direct and selective introduction of a fluorine atom onto a pre-functionalized 3-methylpyrazine core could streamline synthesis, avoiding the handling of hazardous fluorinating agents in early steps. researchgate.net Research into transition-metal-catalyzed C-H fluorination, potentially using silver (Ag) or palladium (Pd) catalysts, could offer high regioselectivity and functional group tolerance. researchgate.net

Furthermore, biocatalysis, using enzymes to perform specific chemical transformations, represents a green and highly selective synthetic strategy. The future may see the development of engineered enzymes capable of catalyzing the fluorination or methylation of pyrazine (B50134) rings, offering an environmentally benign alternative to traditional chemical synthesis.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Late-Stage C-H Fluorination | High atom economy, late-stage diversification | Catalyst development, regioselectivity control |

| Flow Chemistry | Enhanced safety, scalability, precise control | High initial equipment cost, potential for clogging |

| Biocatalysis | High selectivity, green conditions, mild reactions | Enzyme discovery and engineering, substrate scope |

Advanced Characterization Techniques

A thorough understanding of the structural, electronic, and photophysical properties of this compound requires the application of advanced characterization techniques. While standard methods like NMR and mass spectrometry are fundamental, future research will likely employ more sophisticated analyses.

For instance, solid-state NMR (ssNMR) could provide crucial insights into the crystal packing and intermolecular interactions of this compound and its derivatives in the solid state. This is particularly relevant for the development of materials with specific electronic or optical properties.

To probe its electronic structure, a combination of ultraviolet-visible (UV-Vis) and fluorescence spectroscopy will be essential. nih.gov These techniques can determine the HOMO-LUMO gap and photoluminescent capabilities, which are critical for applications in optoelectronics. For materials derived from this compound, techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) will be employed to understand their crystalline structure and thermal properties. researchgate.net

Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), could be used to separate and characterize isomers and conformers of this compound derivatives, providing a deeper level of structural detail than conventional MS alone.

Integration of Artificial Intelligence and Machine Learning in Pyrazine Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and the study of pyrazines will be no exception. For this compound, these computational tools can accelerate discovery and development in several key areas.

One major application is in the prediction of synthetic pathways. ML models can be trained on vast reaction databases to predict the optimal conditions and reagents for synthesizing this compound, potentially reducing the number of failed experiments and accelerating the discovery of novel, efficient routes.

Furthermore, AI can be used for de novo design of new molecules with desired properties. By learning the structure-property relationships from existing pyrazine data, algorithms can generate novel derivatives of this compound tailored for specific applications, such as high charge mobility for organic electronics or specific binding affinities for pharmaceutical targets.

Predictive modeling can also be used to forecast the spectroscopic and physicochemical properties of this compound and its analogues. researchgate.net This includes predicting NMR spectra, absorption wavelengths, and electronic properties, which can help guide synthetic efforts and rationalize experimental findings. researchgate.net

Exploration of New Chemical Reactivity and Catalysis

The unique electronic properties of the this compound ring, influenced by the electronegative fluorine atom and the electron-donating methyl group, suggest a rich and underexplored chemical reactivity.

Future research will likely focus on the selective functionalization of the pyrazine ring. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups at the C2 position. Conversely, the C-H bonds at other positions on the ring could be targets for directed metalation or C-H activation reactions, enabling precise modification of the molecular scaffold. The reactivity of the related compound, 2-fluoro-3-phenylpyrazine, in deprotonative functionalization reactions suggests similar potential for this compound. researchgate.net

In the realm of catalysis, this compound could serve as a novel ligand for transition metal catalysts. The pyrazine nitrogen atoms can coordinate to metal centers, and the electronic properties of the ligand could be tuned by the fluoro and methyl substituents to influence the catalytic activity and selectivity of the metal complex. Such catalysts could find applications in cross-coupling reactions, hydrogenations, or other important organic transformations. acs.org

Design of Next-Generation Pyrazine-Derived Materials

The intrinsic properties of the pyrazine core, such as its electron-deficient nature, make it an attractive building block for advanced materials. The specific substitution pattern of this compound offers a unique handle for designing next-generation materials with tailored properties.

Table 2: Potential Applications of Materials Derived from this compound

| Material Class | Potential Application | Key Property |

|---|---|---|

| Organic Semiconductors | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Tunable electronic properties, charge transport |

| Coordination Polymers | Gas storage, sensing, catalysis | Porosity, selective binding |

| Energetic Materials | Propellants, explosives | High nitrogen content, thermal stability |

| Liquid Crystals | Displays, sensors | Anisotropic properties, self-assembly |

In organic electronics, polymers or small molecules incorporating the this compound unit could be designed as electron-transporting or hole-transporting materials for use in OLEDs and OPVs. researchgate.net The fluorine substitution can enhance metabolic stability and modulate lipophilicity, which are desirable properties. researchgate.netresearchgate.net

The ability of the pyrazine nitrogens to coordinate with metal ions also opens the door to the creation of novel coordination polymers and metal-organic frameworks (MOFs). By designing appropriate linkers derived from this compound, it may be possible to create porous materials with applications in gas storage, separation, and heterogeneous catalysis.

Furthermore, the high nitrogen content of the pyrazine ring makes it a candidate for the development of advanced energetic materials. researchgate.netresearchgate.net By incorporating explosophoric groups onto the this compound scaffold, researchers could design new high-energy-density materials with tailored sensitivity and thermal stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing fluorine at the 2-position of 3-methylpyrazine?

- Methodology : Fluorination can be achieved via halogen exchange (Halex reaction) using 3-methyl-2-chloropyrazine as a precursor. React the chlorinated intermediate with potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF) at 120–150°C under inert atmosphere. Monitor reaction progress via TLC (hexane:ethyl acetate, 1:1) and purify via column chromatography. Confirm fluorination using NMR (δ ~ -120 ppm for aromatic C-F) and LC-MS .

- Key Considerations : Side reactions like hydrolysis may occur if moisture is present. Use anhydrous conditions and molecular sieves.

Q. How can I characterize the purity and structure of 2-fluoro-3-methylpyrazine?

- Analytical Workflow :

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. Monitor for molecular ion peak at m/z 126 (CHFN).

- NMR : NMR in CDCl should show a singlet for the methyl group (δ ~2.5 ppm) and a doublet for the pyrazine ring proton adjacent to fluorine (J ~12 Hz).

- FT-IR : Look for C-F stretching vibrations at 1100–1200 cm .

- Contamination Risks : Hygroscopic intermediates may absorb water; store samples under nitrogen.

Advanced Research Questions

Q. How does electron-withdrawing fluorine substitution influence the electronic properties of 3-methylpyrazine?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to compare frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps of this compound with its non-fluorinated analog. Fluorine lowers HOMO energy (~0.3 eV), increasing electrophilicity and directing substitution reactions to specific ring positions .

- Experimental Validation : Use cyclic voltammetry to measure oxidation potentials, correlating with computational predictions.

Q. What mechanisms explain the thermal decomposition of this compound under mass spectrometry conditions?

- Fragmentation Pathways : Under electron impact (70 eV), the molecular ion (m/z 126) undergoes loss of HF (m/z 106) via a retro-ene mechanism. Deuterium labeling (C-D at methyl group) confirms hydrogen transfer from the methyl to fluorine during fragmentation. Metastable ion analysis and accurate mass measurements are critical for pathway validation .

- Comparative Study : Compare with 2-methoxy-3-methylpyrazine, which loses HO instead of HF, highlighting fluorine’s role in stabilizing intermediates.

Q. How can I resolve contradictions in reported yields for fluorinated pyrazine derivatives?

- Systematic Optimization : Vary reaction parameters (temperature, solvent, catalyst) using design of experiments (DoE). For example, replacing KF with AgF in DMSO increases fluorination efficiency (yield from 45% to 72%) but may introduce silver residues. Use ICP-MS to quantify metal contamination .

- Data Reconciliation : Cross-validate yields with alternative characterization (e.g., NMR integration vs. GC-MS area normalization).

Q. What strategies are effective for evaluating the biological activity of this compound in drug discovery?

- Assay Design :

- Enzyme Inhibition : Screen against xanthine oxidase (target for gout) using UV-Vis kinetics (295 nm for uric acid formation).

- Cellular Uptake : Use fluorescent analogs (e.g., this compound-BODIPY conjugates) tracked via confocal microscopy .

- SAR Studies : Synthesize analogs with varying substituents (e.g., 2-chloro, 2-bromo) to correlate electronic effects with activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.